molecular formula C10H11BrO5 B181829 2-Bromo-3,4,5-trimethoxybenzoic acid CAS No. 23346-82-9

2-Bromo-3,4,5-trimethoxybenzoic acid

Cat. No. B181829
CAS RN: 23346-82-9
M. Wt: 291.09 g/mol
InChI Key: AUVPVHYYPCTFAV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-3,4,5-trimethoxybenzoic acid consists of a benzene ring substituted with a bromo group at the 2nd position and methoxy groups at the 3rd, 4th, and 5th positions . The carboxylic acid group is attached to the benzene ring at the 1st position .


Physical And Chemical Properties Analysis

2-Bromo-3,4,5-trimethoxybenzoic acid is a white to beige fine crystalline powder . Its molecular weight is 291.1 .

Scientific Research Applications

2-Bromo-3,4,5-trimethoxybenzoic acid is a brominated aromatic compound that is of great interest for its potential in various scientific research applications . Here are some potential applications:

  • Organic Synthesis : This compound can be used as a reagent in organic synthesis . It can serve as a building block for the synthesis of complex molecules .

  • Medicine : It can be used as intermediates in medicine . It acts as a metabolite of trimebutine .

  • Dye and Ink Manufacturing : It is widely used in making dyes and inks .

  • Photographic Developers : It is used in photographic developers .

  • Astringents in Medicine : It is used as astringents in medically .

  • Synthesis of Alkaloids : 2,3,4-Trimethoxybenzoic acid was used in the synthesis of tropoloisoquinoline alkaloid pareitropone .

  • Synthesis of Complex Molecules : This compound can be used as a reagent in organic synthesis . It can serve as a building block for the synthesis of complex molecules .

  • Intermediates in Medicine : It can be used as intermediates in medicine . It acts as a metabolite of trimebutine .

  • Dye and Ink Manufacturing : It is widely used in making dyes and inks .

  • Photographic Developers : It is used in photographic developers .

  • Astringents in Medicine : It is used as astringents in medically .

  • Synthesis of Alkaloids : 2,3,4-Trimethoxybenzoic acid was used in the synthesis of tropoloisoquinoline alkaloid pareitropone .

Safety And Hazards

2-Bromo-3,4,5-trimethoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers The relevant paper retrieved is “Tetrahedron Letters, 34, p. 931, 1993 DOI: 10.1016/S0040-4039 (00)77457-0” which discusses the synthesis of 2-Bromo-3,4,5-trimethoxybenzoic acid .

properties

IUPAC Name

2-bromo-3,4,5-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO5/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVPVHYYPCTFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310373
Record name 2-Bromo-3,4,5-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,5-trimethoxybenzoic acid

CAS RN

23346-82-9
Record name 23346-82-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23346-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3,4,5-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,4,5-trimethoxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR7T6DL6BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Using the procedure described herein above in Example 1, Method E, 3,4,5-trimethoxybenzoic acid was brominated with DBDMH to provide the following results (assay yields) after reacting for 25 hours at 20°-25° C.:
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of bromine (100 mmol) in 100 mL of acetic acid is added dropwise to a solution of 3,4,5-trimethoxybenzoic acid (100 mmol) in 100 mL of acetic acid cooled by an ice water bath. After the red color of the resulting mixture is discharged, the mixture is poured onto 500 g of crushed ice. The resulting solid is collected by filtration, dried over P2O5 in vacuo, and recrystallized from Et2O to give the product as a pale yellow solid.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
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Quantity
100 mL
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solvent
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Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
P Gellis - 1968 - search.proquest.com
An attempt was made to synthesize 3, 4, 5-trimethoxybromobenzene by the action of bromine on the silver salt of 3, 4, 5-trimethoxybenzoic acid. This reaction had been reported in the …
Number of citations: 0 search.proquest.com
PD GARDNER, WJ Horton - The Journal of Organic Chemistry, 1954 - ACS Publications
VI R= Br of bromine would give1, 6-dibromo-2, 3, 4-trimethoxybenzosuberone which could then be treated with sodium acetoacetic ester. The bromination proceeded rapidly at 0 to …
Number of citations: 5 pubs.acs.org
F Benington, RD Morin, LC Clark Jr - The Journal of Organic …, 1959 - ACS Publications
We had attempted unsuccessfully to synthesize the A7-benzyl derivative of II4 directly by the action of ethylene chlorobromide on N-benzyl-2, 3, 4-trimethoxyaniline; otherroutes were …
Number of citations: 22 pubs.acs.org
JW Cook, W Graham, A Cohen, RW Lapsley… - Journal of the …, 1944 - pubs.rsc.org
… , 54.0; H, 4-7; OMe, 2%4y0), and an easily soluble red gum (0.6 g.) which was oxidised by boiling alkaline potassium permanganate (1.2 g.) to 2-bromo-3 : 4 : 5-trimethoxybenzoic acid (…
Number of citations: 26 pubs.rsc.org
R Schütz, S Schmidt, F Bracher - Tetrahedron, 2020 - Elsevier
We have worked out a very short approach to 1-oxoisoquinoline alkaloids starting from readily available 2-bromobenzamides utilizing a 2-ethoxyvinylboronate as a C 2 building block …
Number of citations: 7 www.sciencedirect.com
KA Cirigottis, E Ritchie, WC Taylor - Australian Journal of …, 1974 - CSIRO Publishing
As a result of a large number of experiments on the Hurtley reaction the following tentative conclusions are drawn: (a) the best and most convenient solvent is ethanol; (b) the reaction …
Number of citations: 54 www.publish.csiro.au
K Khanbabaee, K Lötzerich - Tetrahedron, 1997 - Elsevier
A short synthesis of the natural products 2,3,4,6- tetra -O- galloyl- d -glucopyranose (8), 1,2,3,4,6- penta -O- galloyl-β- d -glucopyranose (10) and the unnatural 1,2,3,4,6- penta -O- galloyl…
Number of citations: 54 www.sciencedirect.com
MJ Hickey - 1996 - search.proquest.com
The glycolytic enzyme phosphoglycerate kinase (PGK) catalyses the conversion of 1, 3-bisphosphoglycerate (1, 3-BPG) to 3-phosphoglycerate (3-PG) with the production of ATP. …
Number of citations: 3 search.proquest.com
KR Kavanagh, JM Pepper - Canadian Journal of Chemistry, 1954 - cdnsciencepub.com
REACTIONS OF SYRINGALDEHYDE INVOLVING HALOGENATION Page 1 REACTIONS OF SYRINGALDEHYDE INVOLVING HALOGENATION In a manner similar to that whereby …
Number of citations: 2 cdnsciencepub.com
DWJ Wilson - 1995 - search.proquest.com
A robust six-step synthesis of substituted flavone-8-acetic acid sodium salts has been developed and optimised to allow preparation of a wide variety of products for testing as anti-…
Number of citations: 2 search.proquest.com

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